molecular formula C21H26N2O3S B4923440 N-cyclopropyl-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide

N-cyclopropyl-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide

Cat. No.: B4923440
M. Wt: 386.5 g/mol
InChI Key: SUIPPEHMSOFIEL-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide is a chemical compound with the molecular formula C12H15NO3S It is known for its unique structure, which includes a cyclopropyl group, a sulfonyl group, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide typically involves the reaction of cyclopropylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-isopropylaniline and acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-cyclopropyl-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and anilino groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(N-(4-methylphenyl)sulfonyl)acetamide
  • N-cyclopropyl-2-(N-(4-methylphenyl)sulfanyl)acetamide

Uniqueness

N-cyclopropyl-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide is unique due to the presence of the isopropyl group on the anilino moiety, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

N-cyclopropyl-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15(2)17-6-10-19(11-7-17)23(14-21(24)22-18-8-9-18)27(25,26)20-12-4-16(3)5-13-20/h4-7,10-13,15,18H,8-9,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIPPEHMSOFIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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